

Pigment Yellow 73: A Superior Alternative to Cadmium Yellow Pigments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment yellow 73*

Cat. No.: *B080490*

[Get Quote](#)

A detailed comparison of performance, safety, and environmental impact for researchers and drug development professionals.

In the realm of colorants, the choice of pigment can have significant implications for product performance, safety, and environmental impact. For decades, cadmium-based pigments have been a popular choice for achieving bright yellow hues. However, growing concerns over their toxicity and environmental hazards have prompted researchers and formulators to seek safer, high-performance alternatives. **Pigment Yellow 73** (PY 73), an organic monoazo pigment, has emerged as a compelling substitute, offering a range of advantages over its inorganic cadmium counterparts. This guide provides an objective comparison of **Pigment Yellow 73** and cadmium yellow pigments, supported by available data and standardized experimental protocols.

Performance Characteristics: A Side-by-Side Comparison

The performance of a pigment is critical to its suitability for a given application. Key parameters include lightfastness, heat stability, and chemical resistance.

Property	Pigment Yellow 73	Cadmium Yellow (PY 35/37)
Lightfastness (Blue Wool Scale)	6-7 (Very Good)[1][2]	Generally rated as "Excellent" [3][4]
Heat Stability	~140-180°C[1][5]	Excellent, stable at high processing temperatures[6][7]
Chemical Resistance	Excellent resistance to water, acid, and alkali (Rating of 5 on a 1-5 scale)[1][5]	Good resistance to alkalis, but can be sensitive to acids and environmental factors, leading to darkening or fading over time[8][9]
Opacity	Semi-transparent to moderately opaque[1][4][10]	Opaque with high covering power[3][4]
Tinting Strength	Moderately strong[4]	High tinting strength[3][4]

Key Takeaways:

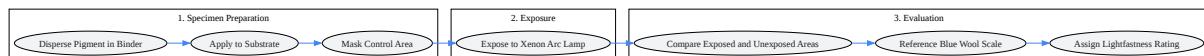
- Lightfastness: While cadmium yellows are renowned for their excellent lightfastness, **Pigment Yellow 73** also demonstrates very good resistance to fading, making it suitable for a wide range of applications.[1][2][4]
- Heat Stability: Cadmium pigments generally offer superior heat stability, making them a preferred choice for high-temperature processes.[6][7] However, **Pigment Yellow 73**'s heat resistance up to 180°C is sufficient for many applications, including certain plastics and coatings.[5]
- Chemical Resistance: **Pigment Yellow 73** exhibits excellent resistance to a broad range of chemicals, a critical attribute in demanding environments.[1][5] Cadmium yellows, while generally robust, can be susceptible to degradation in acidic conditions.[9]
- Opacity and Tinting Strength: Cadmium yellows are known for their high opacity and tinting strength.[3][4] **Pigment Yellow 73** is typically more transparent, which can be an advantage in applications where transparency is desired, such as in certain inks and coatings.[4][10]

Health, Safety, and Environmental Profile

The most significant advantage of **Pigment Yellow 73** over cadmium yellows lies in its vastly superior safety and environmental profile.

Aspect	Pigment Yellow 73	Cadmium Yellow
Toxicity	Generally considered non-toxic and skin-friendly. ^[5] Not classified as hazardous under GHS. ^[11]	Cadmium is a heavy metal and a known carcinogen. ^[12] While the pigments themselves have low bioavailability, concerns remain about long-term exposure and environmental contamination. ^[13]
Environmental Impact	As an organic pigment, it is considered more environmentally friendly.	The mining and processing of cadmium have significant environmental impacts. ^[12] The disposal of cadmium-containing products is a major concern due to the potential for cadmium to leach into the environment. ^[12]
Regulatory Status	Widely approved for use in various applications, including cosmetics in some regions. ^[11]	Use is increasingly restricted in many regions due to health and environmental concerns. ^{[7][12]}

Experimental Protocols


To ensure accurate and reproducible comparisons of pigment performance, standardized testing methodologies are crucial. The following are summaries of key experimental protocols.

Lightfastness Testing (ASTM D4303)

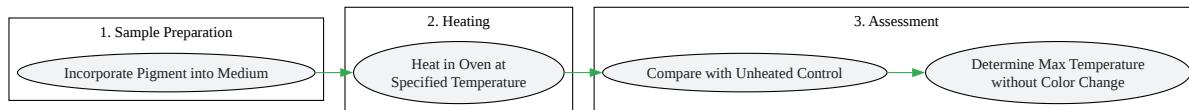
This standard test method is used to determine the lightfastness of colorants used in artists' materials.

Methodology:

- Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate. A portion of the specimen is masked to serve as an unexposed control.
- Exposure: The specimens are exposed to a controlled light source, such as a xenon arc lamp, which simulates the spectral distribution of natural sunlight.[14] The total radiant exposure is typically specified, for example, 1260 MJ/m².[14]
- Evaluation: The color change of the exposed area is compared to the unexposed area using the Blue Wool Scale, which consists of eight strips of blue wool dyed with dyes of varying lightfastness.[14] The lightfastness rating is determined by which blue wool strip shows a similar degree of fading.

[Click to download full resolution via product page](#)

Caption: Workflow for Lightfastness Testing according to ASTM D4303.


Heat Stability Testing (ISO 787-21)

This international standard specifies a general method for comparing the heat stability of pigments.

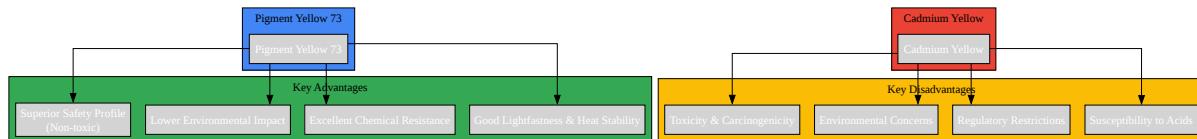
Methodology:

- Sample Preparation: The pigment is incorporated into a standardized medium, such as a plastic or a paint system.[15]
- Heating: The prepared samples are heated in an oven at a specified temperature for a defined period.[15] Multiple samples may be tested at different temperatures to determine the maximum heat stability.

- Assessment: The color of the heated sample is compared to that of an unheated control sample. The heat stability is reported as the maximum temperature at which no significant color change occurs.[15]

[Click to download full resolution via product page](#)

Caption: Workflow for Heat Stability Testing based on ISO 787-21.


Chemical Resistance Testing (ASTM G20)

This test method is used to evaluate the chemical resistance of coatings when exposed to various reagents.

Methodology:

- Specimen Preparation: The pigment is formulated into a coating and applied to a suitable substrate.[16][17]
- Immersion: The coated specimens are immersed in the test reagent in a closed container, ensuring exposure to both the liquid and vapor phases.[16][17] The choice of reagent, concentration, and duration of immersion should reflect the intended application environment.[16][17]
- Evaluation: After the specified immersion period, the specimens are visually inspected for any signs of chemical attack, such as discoloration, blistering, softening, or loss of adhesion. [17][18]

Logical Comparison: Pigment Yellow 73 vs. Cadmium Yellow

[Click to download full resolution via product page](#)

Caption: Key advantages of **Pigment Yellow 73** over Cadmium Yellow.

Conclusion

Pigment Yellow 73 presents a compelling and advantageous alternative to cadmium yellow pigments for a wide array of applications. While cadmium yellows may offer superior heat stability and opacity in some instances, the significant drawbacks associated with their toxicity and environmental impact cannot be overlooked. **Pigment Yellow 73** provides a balanced performance profile with very good lightfastness, adequate heat stability for many uses, and excellent chemical resistance. Crucially, its favorable safety and environmental characteristics make it a responsible and forward-looking choice for researchers, scientists, and drug development professionals who are committed to both high performance and sustainability. The move away from heavy-metal-based pigments is a clear trend, and **Pigment Yellow 73** stands out as a reliable and effective solution in the yellow color space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pigments.com [pigments.com]
- 2. crownpigment.com [crownpigment.com]
- 3. gelpress.com [gelpress.com]
- 4. jacksonsart.com [jacksonsart.com]
- 5. PIGMENT YELLOW 73 - Ataman Kimya [atamanchemicals.com]
- 6. naturalpigments.eu [naturalpigments.eu]
- 7. nbinno.com [nbino.com]
- 8. cassart.co.uk [cassart.co.uk]
- 9. Know About Cadmium Yellow Pigment [nolifrit.com]
- 10. justpaint.org [justpaint.org]
- 11. Pigment Yellow 73 | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tri-art.ca [tri-art.ca]
- 14. micomlab.com [micomlab.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. kelid1.ir [kelid1.ir]
- 18. Chemical Resistance - A Plus Coating [apluscoating.com]
- To cite this document: BenchChem. [Pigment Yellow 73: A Superior Alternative to Cadmium Yellow Pigments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080490#advantages-of-pigment-yellow-73-over-cadmium-yellow-pigments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com